molecular formula C18H18F2N2O2 B7351038 N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(methoxymethyl)pyridine-3-carboxamide

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(methoxymethyl)pyridine-3-carboxamide

Katalognummer B7351038
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: CKRBVNRWKKUVMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(methoxymethyl)pyridine-3-carboxamide, commonly known as JNJ-40411813, is a novel drug candidate that has shown promising results in preclinical studies. It belongs to the class of drugs known as selective orexin receptor antagonists and is being developed for the treatment of various sleep disorders.

Wirkmechanismus

JNJ-40411813 is a selective orexin receptor antagonist that blocks the binding of orexin to its receptors in the brain. Orexin is a neuropeptide that is involved in the regulation of wakefulness and sleep. By blocking the orexin receptors, JNJ-40411813 promotes sleep and reduces wakefulness. The mechanism of action of JNJ-40411813 is selective, as it only targets the orexin receptors and does not affect other neurotransmitter systems in the brain.
Biochemical and Physiological Effects
JNJ-40411813 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of GABA, a neurotransmitter that promotes sleep, in the brain. It has also been shown to decrease the levels of orexin, which promotes wakefulness. JNJ-40411813 has been shown to have minimal effects on other neurotransmitter systems in the brain, which reduces the risk of side effects.

Vorteile Und Einschränkungen Für Laborexperimente

JNJ-40411813 has several advantages for lab experiments. It has high selectivity for the orexin receptors, which reduces the risk of off-target effects. It also has high potency, which allows for the use of lower doses in experiments. However, JNJ-40411813 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some experiments. It also has a short half-life, which can limit its effectiveness in some experiments.

Zukünftige Richtungen

For research on JNJ-40411813 include the optimization of the synthesis method to improve yields and purity, the development of new formulations to improve solubility and half-life, and the exploration of its potential use in other neurological disorders. JNJ-40411813 has the potential to be a valuable addition to the treatment options for sleep disorders and other neurological disorders.

Synthesemethoden

The synthesis of JNJ-40411813 involves a series of chemical reactions that result in the formation of the final product. The synthesis starts with the preparation of 2,4-difluorobenzaldehyde, which is then reacted with cyclobutanone to form 3-(2,4-difluorophenyl)cyclobutanone. This intermediate is then reacted with 5-(methoxymethyl)pyridine-3-carboxylic acid to form the final product, JNJ-40411813. The synthesis method has been optimized to provide high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

JNJ-40411813 has been extensively studied in preclinical models for its potential use in the treatment of sleep disorders. It has been shown to selectively block the orexin receptors in the brain, which play a key role in regulating wakefulness and sleep. JNJ-40411813 has been shown to increase the total sleep time and decrease the latency to sleep onset in animal models. It has also been shown to improve the quality of sleep and reduce the number of awakenings during the night.

Eigenschaften

IUPAC Name

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(methoxymethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c1-24-10-11-4-13(9-21-8-11)18(23)22-15-5-12(6-15)16-3-2-14(19)7-17(16)20/h2-4,7-9,12,15H,5-6,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRBVNRWKKUVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CN=C1)C(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.